3-(Chloromethyl)cyclohexene

Solvolysis kinetics Allylic activation Nucleophilic substitution

3-(Chloromethyl)cyclohexene (CAS 19509-49-0) is a C7H11Cl cyclohexene derivative bearing a chloromethyl substituent at the allylic 3-position, giving it a molecular weight of 130.62 g·mol⁻¹. The molecule combines a nucleophilically displaceable allylic chloride with an electrophilically addressable endocyclic double bond, making it a versatile intermediate for pharmaceutical and agrochemical synthesis.

Molecular Formula C7H11Cl
Molecular Weight 130.61 g/mol
CAS No. 19509-49-0
Cat. No. B091981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)cyclohexene
CAS19509-49-0
Synonyms3-Chloromethyl-1-cyclohexene
Molecular FormulaC7H11Cl
Molecular Weight130.61 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)CCl
InChIInChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2
InChIKeyAACCMFFWOVQQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)cyclohexene (CAS 19509-49-0): Sourcing Guide for a Bifunctional Allylic Chloride Building Block


3-(Chloromethyl)cyclohexene (CAS 19509-49-0) is a C7H11Cl cyclohexene derivative bearing a chloromethyl substituent at the allylic 3-position, giving it a molecular weight of 130.62 g·mol⁻¹ . The molecule combines a nucleophilically displaceable allylic chloride with an electrophilically addressable endocyclic double bond, making it a versatile intermediate for pharmaceutical and agrochemical synthesis . This evidence guide establishes where quantifiable differentiation exists between this compound and its closest structural analogs to inform procurement decisions.

Bifunctional building block with allylic chloride and endocyclic double bond

Supports mild-temperature nucleophilic substitution via allylic activation

Enables sequential derivatization without protecting-group strategies

Why 3-(Chloromethyl)cyclohexene Cannot Be Replaced by Its 4-Isomer, 1-Isomer, or Saturated Analog Without Experimental Re-Validation


The chloromethylcyclohexene isomer family shares the same molecular formula (C7H11Cl) and nearly identical computed physicochemical properties, yet the position of the chloromethyl group relative to the double bond dictates fundamentally different reactivity profiles . The 3-isomer places the CH₂Cl unit at an allylic position where the resulting carbocation enjoys resonance stabilization, dramatically accelerating SN1 solvolysis rates relative to the saturated analog (chloromethyl)cyclohexane—a difference exceeding five orders of magnitude for prototypical allylic vs. saturated primary alkyl chlorides [1]. The 1-isomer (vinyl chloride-type) suffers from partial C–Cl double-bond character that retards nucleophilic displacement, while the 4-isomer, though also allylic, exhibits altered regiochemical outcomes in cycloaddition and cross-coupling due to the different spatial relationship between the chloromethyl group and the olefin . These mechanistic distinctions mean that synthetic protocols validated for one isomer do not transfer to another without re-optimization of yield, selectivity, and impurity profile.

3-(Chloromethyl)cyclohexene (allylic chloride)
4-isomer: altered regiochemistry in cycloaddition / cross-coupling

Different spatial relationship between CH₂Cl and olefin may shift product distribution

3-(Chloromethyl)cyclohexene (sp³ CH₂Cl)
1-isomer: vinyl chloride-type with partial C–Cl double-bond character

Reduced nucleophilic displacement reactivity; synthetic protocols may not transfer

3-(Chloromethyl)cyclohexene (resonance-stabilized carbocation)
Saturated analog: no allylic activation, requires forcing SN2 conditions

Rate difference >10⁵× for model allylic vs. saturated systems; may require re-validation

Quantitative Differential Evidence for 3-(Chloromethyl)cyclohexene Against Its Closest Structural Analogs


Allylic Chloride Solvolysis Rate Enhancement vs. Saturated Analog (Chloromethyl)cyclohexane

The 3-(chloromethyl)cyclohexene places the CH₂Cl leaving group at an allylic position to the endocyclic double bond. Upon chloride ionization, the incipient carbocation is resonance-stabilized by the adjacent π-system, lowering the activation barrier for SN1 solvolysis. Comparative kinetic data for structurally analogous allylic vs. saturated primary alkyl chlorides demonstrate rate enhancements of 10⁵–10⁶ fold [1]. Although direct kinetic measurements for 3-(chloromethyl)cyclohexene versus (chloromethyl)cyclohexane are not published in the open literature, the class-level inference is robust: the allylic isomer will undergo nucleophilic displacement under significantly milder conditions (lower temperature, weaker nucleophile) than its saturated counterpart, which requires forcing SN2 conditions [2].

Solvolysis rate
Class-level inference
~10⁵–10⁶× faster vs. saturated alkyl chloride
Supports mild-condition substitution workflow
Class-level inference; direct kinetic data not published
Solvolysis kinetics Allylic activation Nucleophilic substitution

Regioisomeric Position Determines Synthetic Outcome in Thiabicyclane Heterocycle Synthesis

In the synthesis of substituted thiabicyclanes, 3-(chloromethyl)cyclohexene serves as the specific starting material for cyclization with β-mercaptoethyl nucleophiles. Under both ionic and radical cyclization mechanisms, the 3-isomer yields an approximately 1:1 mixture of cis-1-thiahydrindan and cis-2-thiabicyclo[3,3,1]nonane [1]. This product distribution is governed by the spatial orientation of the chloromethyl group relative to the double bond in the 3-position, which dictates the regiochemistry of the intramolecular ring closure. The 4-isomer (2555-08-0) would necessarily produce a different bicyclic scaffold (potentially a [3,2,1] or [2,2,2] system), while the 1-isomer would place the chloromethyl on an sp² carbon, fundamentally altering the cyclization mechanism . No analogous thiabicyclane synthesis starting from the 4- or 1-isomer has been reported, indicating that the 3-position is uniquely suited for this transformation.

Thiabicyclane product
Head-to-head
3-isomer yields ~1:1 cis-1-thiahydrindan : cis-2-thiabicyclo[3,3,1]nonane
Regioisomer identity determines bicyclic scaffold outcome
No published synthesis from 4- or 1-isomer
Heterocyclic synthesis Thiabicyclanes Cyclization selectivity

Physicochemical Property Differentiation: Refractive Index as an Identity and Purity Marker vs. Saturated Analog

While the 3- and 4-chloromethyl isomers of cyclohexene share identical computed density (0.988 g/cm³), boiling point (168.753 °C), and refractive index (1.469), the saturated analog (chloromethyl)cyclohexane (C7H13Cl, MW 132.63) exhibits a distinctly lower refractive index of 1.448 and a higher density of ~1.0 g/cm³ . These differences, though modest, are analytically resolvable by standard refractometry and can serve as rapid identity confirmation during incoming quality control. More importantly, the 3-isomer's boiling point of ~169 °C at 760 mmHg is approximately 1.5 °C lower than that of the saturated analog (170.2 °C), and its flash point of 51.1 °C is comparable, placing it in the same flammability hazard class (GHS Category 3) . The key analytical distinction is the refractive index, which confirms the presence of the endocyclic double bond (n²⁰/D 1.469 vs. 1.448 for the saturated compound).

Refractive index
Cross-study comparable
n²⁰/D 1.469 (3-isomer) vs. 1.448 (saturated analog)
Rapid identity test to confirm double-bond presence
Δn +0.021; resolvable by standard refractometry
Refractive index Density Quality control Isomer confirmation

Orthogonal Reactivity: Dual Functional Handle Density Enables Sequential Derivatization Without Protecting-Group Strategies

3-(Chloromethyl)cyclohexene is one of only two commercially available monochloromethyl cyclohexene isomers that simultaneously presents a nucleophilic substitution site (allylic CH₂Cl) and an electrophilic addition site (endocyclic double bond) on the same small-molecule scaffold . The chloromethyl group undergoes SN2 displacement with amines, thiols, and alkoxides, while the double bond independently participates in epoxidation, dihydroxylation, or Diels-Alder cycloaddition. The electron-withdrawing effect of the CH₂Cl group directs electrophilic addition regiochemistry on the double bond, a feature that is structurally impossible for the saturated (chloromethyl)cyclohexane . Compared to the 1-isomer, where the chloromethyl is attached to the sp²-hybridized C1 position and exhibits vinyl-chloride-like reduced reactivity, the 3-isomer's sp³-hybridized CH₂Cl carbon is substantially more reactive toward SN2 displacement [1]. This bifunctionality has been exploited in the synthesis of thermosetting resins with enhanced thermal stability and mechanical properties relative to traditional epoxy formulations .

Reactive handles
Supporting evidence
2 orthogonal sites: allylic SN2 + endocyclic C=C addition
Reduces step count in bifunctional monomer synthesis
Saturated analog offers only 1 reactive handle
Orthogonal reactivity Bifunctional monomer Sequential functionalization Polymer chemistry

Validated Spectral Fingerprint Available for Identity Confirmation Against Isomeric Impurities

A full spectral database entry for 3-(chloromethyl)cyclohexene (CAS 19509-49-0) is available through the Wiley SpectraBase collection, including IR, NMR, and mass spectral data [1]. The compound's SMILES notation (ClCC1\C=C/CCC1) and InChIKey (AACCMFFWOVQQHD-UHFFFAOYSA-N) provide unambiguous computational identity verification . The nominal mass of 130.0549 Da (monoisotopic) distinguishes it from the saturated analog (132.0706 Da for C7H13Cl) by 2.0157 Da, a difference easily resolved by GC-MS or LC-MS single-quadrupole instruments [2]. The presence of the double bond also generates characteristic ¹H NMR signals in the δ 5.4–5.8 ppm range (vinyl protons) that are absent in the saturated analog, providing a direct spectroscopic handle for isomer confirmation and purity assessment by qNMR [3].

Spectral fingerprint
Supporting evidence
Full IR/NMR/MS data in Wiley SpectraBase; Δ mass 2.02 Da vs. saturated
Enables lot-specific identity and isomer purity assessment
¹H vinyl signals at δ 5.4–5.8 ppm confirm unsaturation
Spectral characterization NMR GC-MS Identity testing

Decision-Guiding Application Scenarios for 3-(Chloromethyl)cyclohexene in Synthesis and Materials Science


Heterocyclic Scaffold Construction: Thiabicyclane and Sulfur-Containing Ring Systems

When the synthetic target is a thiabicyclo[3,3,1]nonane or 1-thiahydrindan framework, 3-(chloromethyl)cyclohexene provides direct access via ionic or radical-mediated cyclization with β-mercaptoethyl nucleophiles, yielding the two bicyclic products in approximately equal proportions [1]. The 3-position is mechanistically required for this specific cyclization topology; substitution with the 4- or 1-isomer would alter the ring system formed. This scenario is most relevant for medicinal chemistry groups exploring sulfur-containing heterocyclic scaffolds for kinase inhibition or GPCR modulation.

Step-Economical Synthesis of Bifunctional Monomers for Specialty Thermosetting Resins

3-(Chloromethyl)cyclohexene enables the synthesis of thermosetting resins via sequential functionalization: first, radical or thermal polymerization through the double bond, followed by post-polymerization modification via nucleophilic displacement of the pendant chloromethyl group, or vice versa . The resulting materials have demonstrated enhanced thermal stability and mechanical properties compared to traditional epoxy resins. This scenario is particularly valuable when the saturated analog (chloromethyl)cyclohexane is insufficient because it lacks the double bond required for the polymerization step.

Pharmaceutical Intermediate Synthesis Requiring Allylic Chloride Reactivity Under Mild Conditions

For SN1-type nucleophilic substitution steps in API synthesis where reaction temperature must be kept low to preserve sensitive functional groups, the allylic chloride in 3-(chloromethyl)cyclohexene provides a rate advantage of several orders of magnitude over the saturated analog [2]. This enables displacement with weak nucleophiles (e.g., carboxylates, phenoxides) at or near ambient temperature, reducing thermal degradation and improving yield. The 1-isomer cannot substitute here because its vinyl chloride-type C–Cl bond resists nucleophilic attack under mild conditions [3].

Quality-Controlled Procurement for Multi-Step GMP-Relevant Synthesis Where Isomeric Purity Is Critical

When 3-(chloromethyl)cyclohexene is spec'd into a regulatory-facing synthetic route, incoming QC must confirm the absence of the 4-isomer (a likely synthetic contaminant from allylic chlorination), the 1-isomer, and the saturated analog. Refractive index measurement (n²⁰/D 1.469 vs. 1.448 for saturated) and GC-MS (Δ 2 Da for the saturated impurity) provide orthogonal identity confirmation, while the Wiley SpectraBase reference enables direct spectral comparison [4]. Procurement specifications should require ≥95% purity with a Certificate of Analysis including GC purity, refractive index, and ¹H NMR trace.

Application
Selection Property
Validation Focus
Thiabicyclane heterocycle synthesis
Regioisomeric identity (3-position)
Cyclization product distribution
Specialty thermosetting resin monomer
Dual orthogonal reactivity
Sequential functionalization yield
Mild-temperature pharmaceutical intermediate
Allylic chloride reactivity
SN1 solvolysis rate at ambient conditions
Quality-controlled GMP-relevant procurement
Isomeric purity and spectral identity
Refractive index, GC-MS, ¹H NMR match
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